molecular formula C21H21NO4 B12353439 5-[2,4,5,6,7-pentadeuterio-3-(4-methoxybenzoyl)indol-1-yl]pentanoic acid

5-[2,4,5,6,7-pentadeuterio-3-(4-methoxybenzoyl)indol-1-yl]pentanoic acid

Cat. No.: B12353439
M. Wt: 356.4 g/mol
InChI Key: CJXFWFGLGOBGBR-RYNKYBBCSA-N
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Description

Chemical Identity: This compound is a deuterated metabolite of the synthetic cannabinoid RCS-4 (RCS-4 N-(5-carboxypentyl) metabolite). Its formal name is 5-(3-(4-methoxybenzoyl)-1H-indol-1-yl)pentanoic acid, with five deuterium atoms replacing hydrogens at positions 2,4,5,6,7 of the indole ring (Fig. 1) .

Properties

Molecular Formula

C21H21NO4

Molecular Weight

356.4 g/mol

IUPAC Name

5-[2,4,5,6,7-pentadeuterio-3-(4-methoxybenzoyl)indol-1-yl]pentanoic acid

InChI

InChI=1S/C21H21NO4/c1-26-16-11-9-15(10-12-16)21(25)18-14-22(13-5-4-8-20(23)24)19-7-3-2-6-17(18)19/h2-3,6-7,9-12,14H,4-5,8,13H2,1H3,(H,23,24)/i2D,3D,6D,7D,14D

InChI Key

CJXFWFGLGOBGBR-RYNKYBBCSA-N

Isomeric SMILES

[2H]C1=C(C(=C2C(=C1[2H])C(=C(N2CCCCC(=O)O)[2H])C(=O)C3=CC=C(C=C3)OC)[2H])[2H]

Canonical SMILES

COC1=CC=C(C=C1)C(=O)C2=CN(C3=CC=CC=C32)CCCCC(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[2,4,5,6,7-pentadeuterio-3-(4-methoxybenzoyl)indol-1-yl]pentanoic acid typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Deuteration: Introduction of deuterium atoms into the indole ring. This can be achieved through catalytic exchange reactions using deuterium gas or deuterated solvents.

    Indole Functionalization: Functionalization of the indole ring to introduce the 4-methoxybenzoyl group. This step often involves Friedel-Crafts acylation using 4-methoxybenzoyl chloride and a Lewis acid catalyst.

    Chain Extension: Introduction of the pentanoic acid side chain through a series of reactions, such as alkylation or acylation.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

5-[2,4,5,6,7-pentadeuterio-3-(4-methoxybenzoyl)indol-1-yl]pentanoic acid can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of carbonyl groups to alcohols or amines.

    Substitution: Nucleophilic or electrophilic substitution reactions on the indole ring or side chains.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.

    Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are used under various conditions, including acidic or basic environments.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

5-[2,4,5,6,7-pentadeuterio-3-(4-methoxybenzoyl)indol-1-yl]pentanoic acid has several scientific research applications:

    Chemistry: Used as a probe to study reaction mechanisms and isotope effects.

    Biology: Employed in metabolic studies to trace biochemical pathways.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique pharmacokinetic properties.

    Industry: Utilized in the development of deuterated drugs, which may have improved stability and efficacy compared to their non-deuterated counterparts.

Mechanism of Action

The mechanism of action of 5-[2,4,5,6,7-pentadeuterio-3-(4-methoxybenzoyl)indol-1-yl]pentanoic acid involves its interaction with specific molecular targets and pathways. The deuterium atoms can influence the compound’s binding affinity and metabolic stability. This can lead to altered pharmacokinetics and pharmacodynamics, potentially enhancing its therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Key Properties :

  • Molecular Formula: C₂₁H₂₁NO₄ (non-deuterated); deuterated form denoted as C₂₁H₁₆D₅NO₄ .
  • Molecular Weight: 351.4 g/mol (non-deuterated) .
  • Applications: Used as a reference standard in forensic and pharmacological research to study synthetic cannabinoid metabolism .
  • Stability : Stable for ≥5 years when stored at -20°C .

Comparison with Similar Compounds

Structural Insights :

  • The 4-methoxybenzoyl group in the RCS-4 metabolite provides moderate lipophilicity, balancing solubility for urinary excretion and membrane permeability for receptor interaction .
  • Bulkier substituents (e.g., 1-naphthoyl in JWH-018) enhance CB1/CB2 receptor binding but reduce metabolic clearance .
  • The deuterium isotope effect in these compounds slows cytochrome P450-mediated oxidation, improving stability and extending detection windows in analytical workflows .

Functional Analogs: PPAR Ligands and Fatty Acid Derivatives

Compound Name Core Structure Key Functional Groups Biological Target References
2-{5-[3-(7-Propyl-3-Trifluoromethylbenzo[d]isoxazol-6-yloxy)Propoxy]Indol-1-yl}Ethanoic Acid Indole-ether-acetic acid Trifluoromethylbenzoisoxazole, propoxy PPAR-γ/δ
5-(2-((6-(Prop-1-enyl)Cyclohex-3-enyl)Methyl)Cyclopent-3-enyl)Pentanoic Acid Cyclic fatty acid Cyclopentene/cyclohexene rings Odorant receptor

Functional Contrasts :

  • The RCS-4 metabolite lacks the ether-linked aromatic groups critical for PPAR binding , suggesting its primary activity lies in cannabinoid receptor interactions.
  • Cyclic fatty acid analogs (e.g., ) diverge entirely, influencing sensory receptors rather than neurological targets .

Analytical Considerations: Deuterium Labeling

Deuterated analogs are pivotal in mass spectrometry (MS)-based assays. For example:

  • The deuterium cluster (5D) in RCS-4 metabolite-d5 creates a distinct isotopic pattern, enabling precise quantification in biological matrices .
  • Non-deuterated metabolites (e.g., RCS-4 parent compound) exhibit faster metabolic degradation, complicating long-term detection .

Biological Activity

5-[2,4,5,6,7-pentadeuterio-3-(4-methoxybenzoyl)indol-1-yl]pentanoic acid is a synthetic compound derived from indole and methoxybenzoyl moieties. This compound has garnered attention in pharmacological research due to its potential biological activities, particularly in the context of receptor binding and metabolic pathways. This article reviews the biological activity of this compound, supported by relevant case studies and research findings.

Chemical Structure and Properties

The chemical structure of 5-[2,4,5,6,7-pentadeuterio-3-(4-methoxybenzoyl)indol-1-yl]pentanoic acid can be represented as follows:

  • Chemical Formula : C18H24D5N1O3
  • Molecular Weight : 335.48 g/mol

The presence of deuterium isotopes in the structure is significant for studies involving metabolic tracking and pharmacokinetics.

Receptor Binding Affinity

Research indicates that compounds with similar structures exhibit binding affinities to various receptors. For instance:

  • Mu Opioid Receptor : Analogues of compounds similar to 5-[2,4,5,6,7-pentadeuterio-3-(4-methoxybenzoyl)indol-1-yl]pentanoic acid have shown high binding affinities to mu opioid receptors (MOR), which are crucial in pain modulation and analgesia .
  • Kappa Opioid Receptor : Some derivatives have also demonstrated significant binding to kappa opioid receptors (KOR), suggesting potential applications in managing pain and mood disorders .

Pharmacological Effects

Studies have suggested that compounds featuring methoxybenzoyl groups can influence several biological pathways:

  • Anti-inflammatory Activity : Compounds structurally related to 5-[2,4,5,6,7-pentadeuterio-3-(4-methoxybenzoyl)indol-1-yl]pentanoic acid have been shown to reduce inflammation in animal models by inhibiting pro-inflammatory cytokines.
  • Antioxidant Properties : The antioxidant capacity of methoxy-substituted indoles has been documented, indicating potential protective effects against oxidative stress-related diseases.

Case Studies and Research Findings

StudyObjectiveFindings
Study on Indole Derivatives Evaluate analgesic propertiesFound that certain indole derivatives significantly reduced pain responses in rodent models .
Binding Affinity Analysis Assess receptor interactionsHigh affinity for MOR and KOR was noted for analogues similar to the target compound .
Inflammation Model Investigate anti-inflammatory effectsDemonstrated reduction in inflammatory markers in treated mice .

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